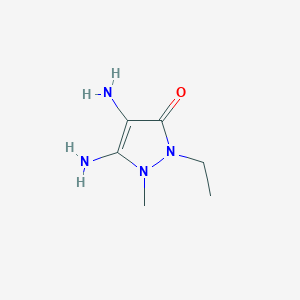
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Ethanol, methanol, or water
Catalysts: Acid or base catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
Uniqueness
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
4,5-diamino-2-ethyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3 |
InChI-Schlüssel |
FEGYWPMTACVPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(N1C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)

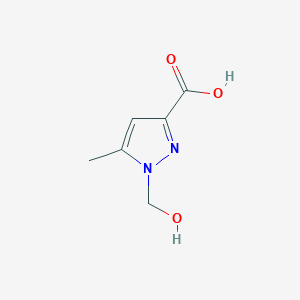
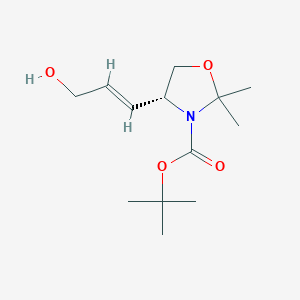
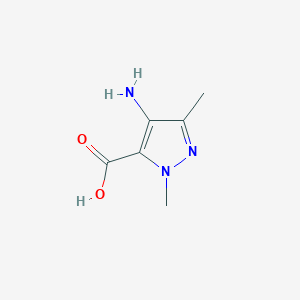
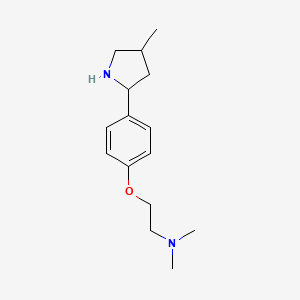
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)

![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)



